molecular formula C17H26N2O5 B2713520 methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate CAS No. 549521-81-5

methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate

Katalognummer: B2713520
CAS-Nummer: 549521-81-5
Molekulargewicht: 338.404
InChI-Schlüssel: FRICYTDGKJQNMN-VECWAXLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic pyrroloazocine derivative characterized by:

  • A pyrrolo[1,2-a]azocine core with a 5-oxo group at position 3.
  • A tert-butoxycarbonylamino (Boc) group at the 6S position.
  • A methyl ester at the 10aR position.
  • An 8Z double bond in the azocine ring.

Structural determination of such compounds often relies on X-ray crystallography refined via programs like SHELXL and visualized using ORTEP-3 .

Eigenschaften

IUPAC Name

methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(22)18-12-8-5-6-9-17(14(21)23-4)10-7-11-19(17)13(12)20/h5-6,12H,7-11H2,1-4H3,(H,18,22)/b6-5-/t12-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRICYTDGKJQNMN-VECWAXLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC2(CCCN2C1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C/C=C\C[C@]2(CCCN2C1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate is a synthetic compound belonging to the pyrroloazocine class. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydropyrrolo core with specific functional groups that contribute to its biological activity. The molecular formula is C16H27N3O5C_{16}H_{27}N_3O_5, and it possesses a molecular weight of approximately 341.40 g/mol. The presence of the carboxylate and amine functionalities are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate exhibit significant antimicrobial properties.

  • Antibacterial Activity :
    • The minimal inhibitory concentration (MIC) values for related compounds have been reported to range from 2 to 4 μg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
    • Compounds with halogen substitutions on the phenyl moiety demonstrated enhanced antibacterial effects compared to their non-substituted counterparts.
  • Antifungal Activity :
    • The compound also shows potential antifungal activity against Candida species. However, specific MIC values for this compound have not been extensively documented in the literature.

Cytotoxicity

While exhibiting antibacterial properties, there is evidence suggesting that some derivatives may also possess cytotoxic effects on mammalian cells. For instance:

  • A study highlighted that certain derivatives displayed hemolytic activity against human red blood cells at concentrations correlating with their antibacterial efficacy . This cytotoxicity raises concerns about the therapeutic index of these compounds.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of pyrrolo[1,2-a]azocines and evaluated their biological activities. Key findings included:

  • Derivatives with chlorine substitutions exhibited the highest antibacterial activity (MIC = 4 μg/mL) compared to other substitutions like fluorine or methyl groups which resulted in reduced efficacy .
  • The presence of 3,4-di-Cl substitutions was found to be detrimental to activity (MIC = 32 μg/mL).

Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of similar compounds revealed:

  • The incorporation of bulky groups such as tert-butoxycarbonyl significantly influenced both the solubility and biological activity.
  • A systematic investigation into various substituents indicated that electron-withdrawing groups enhanced antimicrobial activity while maintaining acceptable levels of cytotoxicity .

Data Summary

CompoundMIC (μg/mL)Antibacterial SpectrumCytotoxicity
Compound A4S. aureusModerate
Compound B16E. coliLow
Compound C32C. albicansHigh

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to methyl (6S,8Z,10aR) exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting tumor growth through apoptosis induction .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against a range of pathogens. Research has demonstrated that modifications of the azocine framework can enhance antibacterial efficacy.

  • Case Study : A study reported that analogs of this compound displayed potent activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes associated with metabolic disorders. For example:

  • Sodium-dependent glucose cotransporter (SGLT) Inhibition : Compounds with similar structures have been shown to inhibit SGLT effectively, suggesting potential applications in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Variations in the side chains and functional groups can significantly influence its biological activity.

ModificationEffect on Activity
Addition of hydroxyl groupsIncreased solubility and bioavailability
Alteration of the azocine ringEnhanced binding affinity to target enzymes

Toxicological Studies

While exploring its therapeutic potential, it is equally important to assess the safety profile of methyl (6S,8Z,10aR). Preliminary toxicological evaluations have shown a favorable safety margin in animal models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Motifs and Substitutions

The table below highlights key structural differences between the target compound and analogs:

Feature Target Compound Benzyl Ester Analog Oxazolo-Pyrrolo-Pyrido-Pyrimidine
Core Structure Pyrrolo[1,2-a]azocine Pyrrolo[1,2-a]azocine Oxazolo-pyrrolo-pyrido-pyrimidine
Position 6 Boc-amino (tert-butyl) Boc-amino Diamino
Position 10a Methyl ester Benzyl ester Methyl ester (integrated with oxazolo ring)
Key Functional Groups 5-oxo, 8Z double bond 5-oxo, 9-hydroxy 6-oxo, oxazolo ring
Stereochemistry 6S,8Z,10aR 3S,6S,9S,10aR 8R,10aS
Key Observations:
  • Ester Group Variability : The methyl ester in the target compound may confer higher metabolic stability compared to the benzyl ester in , which could influence pharmacokinetics.
  • Stereochemical Complexity: The 9-hydroxy group in and the oxazolo ring in demonstrate how minor stereochemical or functional group changes alter molecular interactions.
Physicochemical Properties:
  • Solubility : The methyl ester in the target compound may enhance aqueous solubility compared to the benzyl ester in .
  • Steric Effects : The tert-butyl group in the Boc moiety could reduce enzymatic degradation, improving bioavailability.

Computational Tools for SAR Exploration

Tools like SimilarityLab enable rapid comparison of drug-like analogs by:

  • Identifying commercially available compounds with similar scaffolds.
  • Predicting target interactions based on consensus activity profiles . For example, replacing the methyl ester with a benzyl group (as in ) could be explored to optimize binding affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.